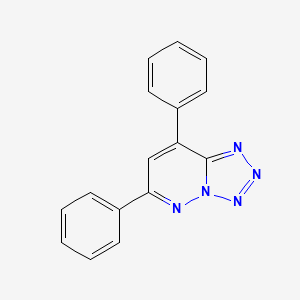

Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-

Description

Significance of Fused Tetrazole-Pyridazine Ring Systems in Chemical Research

Fused tetrazole-pyridazine ring systems are of significant interest in various areas of chemical research, primarily due to their high nitrogen content and versatile chemical nature. These characteristics make them valuable building blocks in the synthesis of advanced energetic materials. dtic.milacs.org The high positive enthalpy of formation, a consequence of the numerous N-N and C-N bonds, leads to the release of a large amount of energy upon decomposition, a desirable characteristic for explosives. dtic.mil Research has focused on synthesizing derivatives with a good balance of detonation performance and sensitivity. dtic.milacs.org

Beyond their application in materials science, these fused heterocyclic systems have been explored in medicinal chemistry. Tetrazole derivatives are recognized as a significant class of heterocycles in drug design, often acting as bioisosteres for carboxylic acid and amide moieties, which can lead to improved metabolic stability and other beneficial physicochemical properties. nih.gov The tetrazolo[1,5-b]pyridazine (B14759603) core, in particular, has been investigated for the development of various biologically active compounds. nih.gov The reactivity of the fused ring system also allows for its use as a precursor in the synthesis of other complex heterocyclic structures. researchgate.net

Historical Context of Tetrazolo(1,5-b)pyridazine Synthesis and Exploration

The synthesis of tetrazole derivatives dates back to 1885, first reported by the Swedish chemist J. A. Bladin. nih.gov The exploration of fused tetrazole systems, including tetrazolo[1,5-b]pyridazines, followed as synthetic methodologies in heterocyclic chemistry advanced. A common and convenient method for the synthesis of the tetrazolo[1,5-b]pyridazine core involves the reaction of a substituted pyridazine (B1198779) with hydrazine (B178648), followed by diazotization. iau.ir For instance, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine yields 1-(6-chloropyridazin-3-yl)hydrazine, which upon diazotization, quantitatively converts to 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir This intermediate can then undergo further substitution reactions to introduce various functional groups. iau.ir

The synthesis of specific derivatives, such as those explored for energetic materials, often involves multi-step synthetic routes starting from commercially available reagents. dtic.milacs.org While the specific historical synthesis of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is not extensively documented in readily available literature, its synthesis would logically follow established principles of forming the fused ring system and subsequently introducing the phenyl groups, likely through cross-coupling reactions or by starting with a appropriately substituted pyridazine precursor. The photolysis of tetrazolo[1,5-b]pyridazines has also been studied, leading to the formation of cyanocyclopropenes. capes.gov.br

Structural Framework of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- in the Context of Fused Heterocycles

The structural framework of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is defined by the fusion of a five-membered tetrazole ring with a six-membered pyridazine ring. The tetrazole ring itself is a planar, aromatic heterocycle containing four nitrogen atoms and one carbon atom. mdpi.com The fusion to the pyridazine ring results in a bicyclic system where the atoms are largely coplanar. dtic.mil The presence of the two phenyl rings at positions 6 and 8 introduces significant steric bulk and opportunities for π-π stacking interactions, which can influence the crystal packing and solid-state properties of the molecule.

The fundamental structure of the parent tetrazolo[1,5-b]pyridazine has the molecular formula C4H3N5. nih.gov The introduction of the two phenyl groups in Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- results in the molecular formula C16H11N5. uni.lu The table below summarizes key structural identifiers for this specific compound.

| Property | Value |

| Molecular Formula | C16H11N5 |

| IUPAC Name | 6,8-diphenyltetrazolo[1,5-b]pyridazine |

| SMILES | C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=CC=C4 |

| InChI Key | RZTXJKNPZWBOQX-UHFFFAOYSA-N |

| Monoisotopic Mass | 273.10144 Da |

| Data sourced from PubChem. uni.lu |

The planarity and aromaticity of the fused ring system are key features that contribute to the chemical stability and reactivity of this class of compounds. X-ray diffraction studies on related tetrazolo[1,5-b]pyridazine derivatives have confirmed the planarity of the fused ring system. dtic.mil

Structure

3D Structure

Properties

CAS No. |

130187-50-7 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

6,8-diphenyltetrazolo[1,5-b]pyridazine |

InChI |

InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)18-21-16(14)17-19-20-21/h1-11H |

InChI Key |

RZTXJKNPZWBOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl and Its Derivatives

Foundational Synthetic Routes to the Tetrazolo(1,5-b)pyridazine Core

The construction of the fundamental tetrazolo[1,5-b]pyridazine (B14759603) structure can be approached through several established chemical pathways. These routes primarily involve the formation of the tetrazole ring from a pre-existing pyridazine (B1198779) molecule.

Strategies Involving Pyridazine Precursors and Azide (B81097) Cyclization

A prevalent and effective method for the synthesis of the tetrazolo[1,5-b]pyridazine core is the utilization of a pyridazine precursor bearing a suitable leaving group, which is then displaced by an azide anion, followed by an intramolecular cyclization. A common precursor for this reaction is a chloropyridazine derivative.

The reaction of a 3-chloropyridazine with sodium azide initiates a nucleophilic substitution, replacing the chlorine atom with an azido (B1232118) group. The resulting 3-azidopyridazine exists in equilibrium with its cyclized tetrazolo[1,5-b]pyridazine isomer. This azide-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridazine ring. In many instances, the fused tetrazole form is thermodynamically more stable and can be isolated as the major product.

For example, the reaction of 3,6-dichloropyridazine (B152260) with sodium azide can lead to the formation of 6-chlorotetrazolo[1,5-b]pyridazine. This transformation underscores the utility of chloropyridazines as versatile intermediates in the synthesis of fused tetrazole systems.

Synthesis via Hydrazine (B178648) Derivatives and Subsequent Transformations

An alternative and widely employed route to the tetrazolo[1,5-b]pyridazine core involves the use of hydrazine derivatives of pyridazine. This method typically begins with the reaction of a chloropyridazine with hydrazine hydrate to yield a hydrazinopyridazine.

The subsequent and crucial step in this synthetic sequence is the diazotization of the hydrazino group. Treatment of the 3-hydrazinopyridazine with nitrous acid (often generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures leads to the formation of a diazonium salt intermediate. This intermediate is unstable and readily cyclizes to form the tetrazole ring, yielding the tetrazolo[1,5-b]pyridazine product. This method provides a high-yield and often clean conversion to the desired fused heterocyclic system.

A general representation of this two-step process starting from a chloropyridazine is illustrated in the table below.

| Step | Reactant | Reagent | Product | General Conditions |

| 1 | 3-Chloropyridazine derivative | Hydrazine hydrate | 3-Hydrazinopyridazine derivative | Reflux in a suitable solvent like ethanol |

| 2 | 3-Hydrazinopyridazine derivative | Sodium nitrite, Acid (e.g., HCl) | Tetrazolo[1,5-b]pyridazine derivative | Low temperature (e.g., 0-5 °C) |

Targeted Synthesis of 6,8-Diphenyl Substitution Pattern

The synthesis of the specifically substituted 6,8-diphenyl-tetrazolo(1,5-b)pyridazine requires a more targeted approach, focusing on the initial construction of a pyridazine ring bearing the desired phenyl moieties at the appropriate positions.

Multi-Step Approaches for Incorporating Phenyl Moieties

The introduction of the two phenyl groups at the desired positions on the pyridazine ring is a critical challenge. A common strategy involves the synthesis of a pyridazinone precursor, which can then be converted to a chloropyridazine, a key intermediate for introducing the functionality needed for tetrazole ring formation.

One plausible route begins with the Friedel-Crafts acylation of an appropriate aromatic compound with a succinic anhydride derivative to form a γ-keto acid. For instance, the reaction of a substituted benzene with a phenylsuccinic anhydride derivative could potentially lead to a precursor with one of the phenyl groups in place. Subsequent reaction of the γ-keto acid with hydrazine hydrate leads to the formation of a dihydropyridazinone. Dehydrogenation of this intermediate, for example using bromine in acetic acid, yields the corresponding 3(2H)-pyridazinone with the desired substitution pattern.

Another approach involves the condensation of a 1,2-dicarbonyl compound (a benzil derivative) with a suitable active methylene compound and a hydrazine to construct the diphenyl-substituted pyridazinone ring. For example, the condensation of a substituted benzil monohydrazone with diethyl malonate or ethyl cyanoacetate can yield 5,6-disubstituted-3(2H)-pyridazinones. While this method typically yields 5,6-diphenyl derivatives, modifications to the starting materials could potentially lead to the desired 4,6-diphenyl substitution pattern necessary for the target molecule.

Cyclization and Substitution Reactions in Diphenyltetrazolo(1,5-b)pyridazine Formation

Once a suitably substituted 3-chloro-4,6-diphenylpyridazine is obtained, the final step is the formation of the fused tetrazole ring. This can be achieved through the two primary methods described in the foundational synthetic routes.

Method A: Direct Azidation

The 3-chloro-4,6-diphenylpyridazine can be treated with an azide source, such as sodium azide, in a suitable solvent like dimethylformamide (DMF). The nucleophilic substitution of the chloride by the azide anion, followed by intramolecular cyclization, would yield the target 6,8-diphenyl-tetrazolo[1,5-b]pyridazine.

| Reactant | Reagent | Product |

| 3-Chloro-4,6-diphenylpyridazine | Sodium Azide (NaN₃) | 6,8-Diphenyl-tetrazolo[1,5-b]pyridazine |

Method B: Via Hydrazine Intermediate

Alternatively, the 3-chloro-4,6-diphenylpyridazine can be reacted with hydrazine hydrate to form 3-hydrazino-4,6-diphenylpyridazine. Subsequent diazotization of this hydrazine derivative with nitrous acid at low temperatures would lead to the formation of the desired 6,8-diphenyl-tetrazolo[1,5-b]pyridazine.

| Step | Intermediate Reactant | Reagent(s) | Intermediate/Final Product |

| 1 | 3-Chloro-4,6-diphenylpyridazine | Hydrazine Hydrate | 3-Hydrazino-4,6-diphenylpyridazine |

| 2 | 3-Hydrazino-4,6-diphenylpyridazine | NaNO₂, HCl | 6,8-Diphenyl-tetrazolo[1,5-b]pyridazine |

Advanced Synthetic Techniques in Tetrazolo(1,5-b)pyridazine Chemistry

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of tetrazolo[1,5-b]pyridazines, often providing advantages in terms of safety, efficiency, and environmental impact.

One notable advancement is the use of polymer-supported reagents. For instance, a polymer-supported organotin azide has been developed for the synthesis of aryl azides from aromatic amines. This solid-supported reagent can be employed in a one-pot diazotization-azidodediazoniation reaction. The use of a supported reagent simplifies the workup procedure, as the tin byproducts can be easily removed by filtration, leading to a purer product with minimal metal contamination. This methodology could potentially be adapted for the synthesis of azidopyridazines from aminopyridazines, providing a safer alternative to the use of potentially explosive hydrazoic acid or metal azides in solution.

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate many heterocyclic ring-forming reactions. The cyclization of azidopyridazines to form the tetrazole ring could potentially be expedited and performed under more controlled conditions using microwave irradiation, leading to shorter reaction times and potentially higher yields.

These advanced techniques offer promising avenues for the efficient and safe synthesis of complex heterocyclic systems like Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods. For the synthesis of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, a plausible microwave-assisted approach would involve the reaction of a suitable precursor, such as 3-chloro-6,8-diphenylpyridazine, with an azide source, followed by intramolecular cyclization.

The key step in this proposed synthesis is the nucleophilic substitution of the chloro group with an azide ion, which can then undergo a thermally or photochemically induced intramolecular 1,3-dipolar cycloaddition to form the tetrazole ring. Microwave heating can significantly promote both the substitution and the cyclization steps. The high temperatures and pressures achievable in a sealed microwave reactor can facilitate the reaction, often in a one-pot manner.

Detailed research findings on analogous systems demonstrate the efficiency of this approach. For instance, the microwave-assisted synthesis of various nitrogen-containing heterocycles, including pyridazine derivatives, has been reported to proceed with high efficiency. These reactions often utilize polar solvents that couple effectively with microwave irradiation, leading to rapid and uniform heating of the reaction mixture.

Table 1: Representative Microwave-Assisted Synthesis of Fused Heterocyclic Systems

| Entry | Starting Material | Reagents and Conditions | Product | Reaction Time | Yield (%) |

| 1 | 3-Amino-6-chloropyridazine, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW, 120°C | 3-Amino-6-(4-methoxyphenyl)pyridazine | 15 min | 94 |

| 2 | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halide | Chitosan, Acetic acid, Ethanol, MW, 150°C | 1-Thiazolyl-pyridazinedione derivative | 4-8 min | High |

| 3 | Isoniazid, Aromatic aldehyde | DMF (catalyst), MW, 300W | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 3 min | Good |

| 4 | α-Azido propargyl amides | MeCN/H₂O, MW | Condensed triazoles | N/A | N/A |

This table presents data from analogous reactions to illustrate the potential of microwave-assisted synthesis for the target compound.

Q-Tube Reactor-Assisted Strategies for Related Fused Systems

The Q-Tube reactor is a safe and efficient high-pressure reaction system that allows for reactions to be carried out at temperatures well above the boiling point of the solvent. This technology is particularly advantageous for reactions that require high activation energy or proceed slowly under conventional conditions. The synthesis of fused heterocyclic systems, including those related to the tetrazolopyridazine core, can benefit from the high-pressure and high-temperature conditions achievable in a Q-Tube reactor.

For the synthesis of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, a Q-Tube reactor could be employed for the key cyclization step. Similar to the microwave-assisted approach, a plausible precursor would be a 3-azido-6,8-diphenylpyridazine. The application of high pressure in a Q-Tube can facilitate the intramolecular cycloaddition, potentially leading to higher yields and cleaner reaction profiles compared to conventional heating. The sealed-vessel nature of the Q-Tube also allows for the safe handling of potentially hazardous reagents and intermediates at elevated temperatures.

Research on the synthesis of other fused azine systems has demonstrated the utility of Q-Tube reactors. These studies often report significant rate enhancements and improved yields. The controlled and uniform heating in an oil bath, combined with the elevated pressure, provides a powerful tool for overcoming reaction barriers and driving reactions to completion.

Table 2: Examples of Q-Tube Reactor-Assisted Synthesis of Fused Heterocyclic Systems

| Entry | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 1 | 1-Amino-2-imino-pyridine, Pyruvic acid | TFA, AcOH, EtOH | 130 | 40 min | Pyrido[1,2-b] nih.govnih.govresearchgate.nettriazine derivative | 94 |

| 2 | α,β-Unsaturated ketone, Aminoazole | Mg-Al hydrotalcite | N/A | 10 min | Fused azine | 95 |

| 3 | 1-Amino-2-imino-pyridine, Isatin derivatives | TFA, AcOH, EtOH | 130 | 30 min | Pyrido[1′,2′:2,3] nih.govnih.govresearchgate.nettriazino[5,6-b]indole derivative | N/A |

This table showcases the application of Q-Tube reactors in the synthesis of related fused systems, suggesting its potential for the synthesis of the target compound.

Derivatization Strategies and Reaction Mechanisms for Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl

Chemical Transformations of the Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- Core

Chemical modifications of the core structure are fundamental to creating a library of derivatives with varied properties. Key approaches include introducing functional groups like carboxylic acids and performing substitution reactions on halogenated precursors.

The introduction of carboxylic acid groups or their equivalents onto the tetrazolo[1,5-b]pyridazine (B14759603) scaffold opens up a vast number of subsequent derivatization possibilities, including the formation of amides, esters, and other heterocyclic rings. A notable synthetic approach involves the reaction of a diazido-pyridazine precursor with reagents like phosphonyl carbanions.

For instance, research on related structures has shown that 6-azidotetrazolo[1,5-b]pyridazine, which exists in equilibrium with 3,6-diazidopyridazine, can react with methyl diethyl phosphonoacetate in a sodium ethanolate (B101781) solution. This reaction proceeds through a conjugated mechanism followed by an intramolecular cyclization. The process results in the formation of a new fused imidazole (B134444) ring system, yielding diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate. beilstein-journals.org This reaction demonstrates how a carboxylic acid derivative (phosphonoacetate) can be used to build complex fused structures onto the tetrazolo[1,5-b]pyridazine core. While this example leads to a fused imidazole, it illustrates a powerful method for C-C bond formation and functionalization originating from a carboxylic acid derivative.

A summary of this transformation is presented below:

Table 1: Synthesis of Fused Imidazophosphor Ester from a Tetrazolo[1,5-b]pyridazine Precursor To view the data, please navigate to the desktop version.

| Precursor | Reagent | Product | Yield | Reference |

|---|

This strategy highlights a viable, albeit indirect, pathway for incorporating functionalities derived from carboxylic acids onto the target scaffold.

A highly effective and versatile method for derivatizing the tetrazolo[1,5-b]pyridazine system is through nucleophilic substitution on a halogenated precursor. The 6-chloro-tetrazolo[1,5-b]pyridazine derivative serves as an excellent model for this type of transformation. iau.iriau.ir This compound is synthesized from the readily available 3,6-dichloropyridazine (B152260), which is first reacted with hydrazine (B178648) to form 1-(6-chloropyridazin-3-yl)hydrazine. iau.ir Subsequent diazotization of this intermediate with sodium nitrite (B80452) in an acidic medium quantitatively yields 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir

The chlorine atom at the 6-position of this scaffold is highly activated and readily undergoes fast, often exothermic, nucleophilic displacement at room temperature with various amines. iau.ir This allows for the straightforward introduction of a wide range of substituents. This high reactivity makes it a cornerstone for creating libraries of 6-substituted tetrazolo[1,5-b]pyridazine derivatives.

The general reaction and examples of nucleophiles are shown in the table below:

Table 2: Nucleophilic Substitution on 6-Chlorotetrazolo[1,5-b]pyridazine To view the data, please navigate to the desktop version.

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Various Amines | Ethanol, Room Temperature | 6-Amino-substituted-tetrazolo[1,5-b]pyridazines | iau.iriau.ir |

This method is expected to be applicable to a hypothetical 6-chloro-8-phenyl-tetrazolo[1,5-b]pyridazine, allowing for the synthesis of diverse derivatives.

Mechanistic Insights into Tetrazolo(1,5-b)pyridazine Reactivity

The reactivity of the tetrazolo[1,5-b]pyridazine ring system is a subject of significant interest due to its prevalence in various applications, including energetic materials and pharmaceuticals. The introduction of substituents, such as the 6,8-diphenyl groups, profoundly influences the mechanistic pathways of its reactions. This section delves into the nuanced electronic and steric factors that govern the reactivity of 6,8-diphenyl-tetrazolo(1,5-b)pyridazine, with a particular focus on site selectivity in derivatization reactions.

Alkylation and Acylation Site Selectivity (e.g., Nitrogen)

The tetrazolo[1,5-b]pyridazine core possesses multiple nitrogen atoms, each with varying degrees of nucleophilicity, making the prediction of alkylation and acylation sites a complex task. The fused ring system consists of a pyridazine (B1198779) ring and a tetrazole ring. The nitrogen atoms in the pyridazine ring are generally less nucleophilic than those in the tetrazole ring due to the electron-withdrawing nature of the fused aromatic system.

In the case of 6,8-diphenyl-tetrazolo(1,5-b)pyridazine, the nitrogen atoms available for alkylation or acylation are those within the tetrazole moiety and the pyridazine ring. The quaternization of 3-phenyl-pyridazine with p-phenyl-phenacyl bromide suggests that the nitrogen atoms of the pyridazine ring are susceptible to alkylation. nih.gov However, the fused tetrazole ring introduces additional reaction sites. The tetrazole ring itself can exist in equilibrium with its azido-azomethine tautomer, which can influence reactivity. beilstein-archives.org

While specific studies on the alkylation and acylation of 6,8-diphenyl-tetrazolo(1,5-b)pyridazine are not extensively documented, data from related heterocyclic systems can provide valuable insights. For instance, in reactions involving similar fused systems, the site of substitution is often directed by a combination of electronic effects and the nature of the electrophile.

| Reactant | Reagent | Product(s) | Reference |

|---|---|---|---|

| 3-Phenyl-pyridazine | p-Phenyl-phenacyl bromide | Quaternary pyridazinium salt | nih.gov |

| Tetrazolo[1,5-a]pyrimidines | Terminal alkynes (CuAAC) | 1,2,3-Triazolopyrimidines | beilstein-archives.org |

Influence of Electronic and Steric Factors on Reaction Pathways

The reactivity of the tetrazolo[1,5-b]pyridazine system is intricately governed by the electronic and steric properties of its substituents. The presence of two phenyl groups at the 6 and 8 positions in 6,8-diphenyl-tetrazolo(1,5-b)pyridazine introduces significant electronic and steric influences that dictate the course of its chemical transformations.

Electronic Factors:

The phenyl groups at the 6 and 8 positions are expected to exert a significant electronic influence on the tetrazolo[1,5-b]pyridazine core. Phenyl groups can act as either electron-donating or electron-withdrawing groups depending on the nature of the reaction and the electronic demands of the transition state. In the context of electrophilic attack, the phenyl groups can activate the pyridazine ring towards substitution. Conversely, their electron-withdrawing inductive effect can decrease the nucleophilicity of the nitrogen atoms. Studies on substituted pyrazines have shown that phenyl substituents can significantly modulate the emission properties of the heterocyclic core, indicating a strong electronic interaction. rsc.org

The synthesis of various substituted tetrazolo[1,5-b]pyridazines often involves nucleophilic substitution on a pre-functionalized core, such as 6-chlorotetrazolo[1,5-b]pyridazine. dtic.mil The ease of these substitutions is highly dependent on the electronic nature of the other substituents on the ring. The introduction of electron-withdrawing groups generally facilitates nucleophilic attack.

Steric Factors:

The steric bulk of the two phenyl groups at the 6 and 8 positions is a critical determinant of reactivity. These bulky substituents can hinder the approach of reactants to adjacent positions, thereby influencing regioselectivity. For instance, in the alkylation or acylation of the heterocyclic nitrogen atoms, the phenyl groups may sterically shield certain nitrogen atoms, directing the attack to the most accessible site.

Research on tetraphenylpyrazine has demonstrated that ortho-phenyl groups can distort the plane of the pyrazine (B50134) ring due to steric hindrance, which in turn affects the molecule's properties and reactivity. rsc.org A similar distortion can be anticipated in 6,8-diphenyl-tetrazolo(1,5-b)pyridazine, which would have a profound impact on its reaction pathways. The synthesis of 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes also highlights the role of steric effects in directing ring closure. liberty.edu

The interplay of these electronic and steric factors is crucial in understanding and predicting the behavior of 6,8-diphenyl-tetrazolo(1,5-b)pyridazine in various chemical reactions.

| Factor | Influence on Reactivity | Example from Related Systems | Reference |

|---|---|---|---|

| Electronic Effect of Phenyl Groups | Modulates electron density of the heterocyclic core, affecting electrophilic and nucleophilic attack. | Phenyl-substituted pyrazines show altered emission properties. | rsc.org |

| Steric Hindrance of Phenyl Groups | Hinders approach of reactants to adjacent sites, influencing regioselectivity. | Ortho-phenyl groups in tetraphenylpyrazine cause planar distortion. | rsc.org |

| Fused Tetrazole Ring | Introduces additional nucleophilic sites and potential for tautomerism. | Tetrazolo[1,5-a]pyrimidines undergo click chemistry via an azide (B81097) intermediate. | beilstein-archives.org |

Spectroscopic Characterization Techniques for Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of atomic nuclei.

In the ¹H NMR spectrum of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, the signals would primarily arise from the protons of the two phenyl groups and the single proton on the pyridazine (B1198779) ring. The ten protons of the two phenyl rings would likely appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the fused tetrazolo-pyridazine ring system and any potential steric hindrance affecting the rotation of the phenyl groups. The lone proton on the pyridazine ring is expected to resonate as a singlet, likely in a distinct region of the aromatic spectrum, providing a key diagnostic signal.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.5 | Multiplet |

| Pyridazine-H | 7.5 - 9.0 | Singlet |

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Distinct signals would be expected for the carbons of the pyridazine and tetrazole rings, as well as for the phenyl substituents. The carbons of the phenyl groups would typically resonate in the range of δ 125-140 ppm. The quaternary carbons to which the phenyl groups are attached would likely appear at a lower field. The carbons of the fused heterocyclic core would have characteristic chemical shifts, influenced by the nitrogen atoms and the aromatic system.

Anticipated ¹³C NMR Data:

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Phenyl C-H | 125 - 135 |

| Phenyl C (quaternary) | 130 - 145 |

| Pyridazine C-H | 120 - 140 |

| Pyridazine C (fused) | 140 - 160 |

| Tetrazole C | 145 - 165 |

¹⁵N NMR spectroscopy, although less common, would be invaluable for characterizing the nitrogen-rich tetrazolo-pyridazine core. Each of the five nitrogen atoms would give a distinct signal, with chemical shifts highly sensitive to their local electronic environment (e.g., pyridazinyl, tetrazolyl, bridging nitrogens). This technique would definitively confirm the connectivity within the heterocyclic system.

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, the IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations from the phenyl and pyridazine rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The stretching vibrations of the N=N bonds within the tetrazole ring are also expected in this fingerprint region.

Projected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| N=N Stretch | 1300 - 1500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, with a molecular formula of C₁₆H₁₁N₅, the expected exact mass would be approximately 273.1014 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value. Fragmentation would likely involve the loss of stable neutral molecules such as N₂ from the tetrazole ring, a characteristic fragmentation pathway for such heterocyclic systems. Fragmentation of the phenyl groups would also be observed.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M]⁺ | 273.1014 |

| [M-N₂]⁺ | 245.1014 |

| [C₆H₅]⁺ | 77.0391 |

X-ray Crystallography for Solid-State Structural Determination

For related tetrazolo[1,5-b]pyridazine (B14759603) derivatives, single-crystal X-ray diffraction has been successfully employed to elucidate their molecular structures. For example, in a study of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the compound was found to crystallize in the monoclinic space group P21/n. dtic.milacs.org The analysis revealed specific bond lengths within the fused ring system, ranging from 1.295 Å to 1.491 Å. acs.org

The substitution pattern significantly impacts these geometric parameters. For the 6,8-diphenyl- derivative, the attachment of the bulky phenyl groups to the pyridazine ring would be expected to influence the electronic distribution and steric environment, leading to different bond lengths and angles compared to derivatives with smaller functional groups like nitro or amino groups. dtic.milacs.org

Table 2: Illustrative Bond Lengths from a Related Tetrazolo[1,5-b]pyridazine Derivative

| Bond | Length (Å) | Compound |

|---|---|---|

| N11–N12 | 1.295 | 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine |

| C7–C5 | 1.491 | 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine |

This data is for a different derivative and serves only as an example of the type of information obtained from X-ray diffraction. acs.org

The solid-state structure is stabilized by a network of intermolecular interactions. In many nitrogen-rich heterocyclic compounds, hydrogen bonds and π-π stacking interactions play a crucial role in the crystal packing. dtic.milacs.org For instance, in the crystal structure of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, an intermolecular hydrogen bond, N(6)−H(6A)···O(1), helps to stabilize the molecular arrangement. acs.org Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts. dtic.mil

For Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, the absence of hydrogen bond donors like amino groups would mean that hydrogen bonding is less likely to be a dominant packing force, unless solvent molecules are incorporated into the crystal. Instead, intermolecular interactions would likely be dominated by van der Waals forces and π-π stacking between the phenyl rings and the heterocyclic core. The conformation of the molecule, particularly the torsion angles describing the orientation of the two phenyl rings relative to the central pyridazine ring, would be a key feature of its crystal structure. These interactions dictate important physical properties such as density and thermal stability. dtic.mil

Computational and Theoretical Investigations of Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl Systems

Quantum Chemical Approaches for Molecular Properties

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules like tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-. These in silico techniques allow for the detailed exploration of electronic structure and the prediction of spectroscopic data, which are crucial for characterizing the compound and its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Studies on related nitrogen-rich heterocycles, such as those based on s-triazine and tetrazoles, have successfully employed DFT methods like B3LYP with basis sets such as 6-311+G* to determine their geometrical structures and electronic properties. nih.gov The analysis of HOMO and LUMO energies is particularly important as it provides insights into the kinetic stability and chemical reactivity of the molecule. The energy gap between these frontier orbitals is a key indicator of the molecule's propensity to undergo chemical reactions.

Furthermore, the electrostatic potential (ESP) mapped onto the van der Waals surface of the molecule can be calculated using DFT. This provides a visual representation of the charge distribution and helps in identifying regions that are susceptible to electrophilic or nucleophilic attack. For instance, in energetic materials based on the tetrazolo[1,5-b]pyridazine (B14759603) core, ESP calculations have been used to understand their impact sensitivities. dtic.mil

Table 1: Representative DFT-Calculated Electronic Properties for a Heterocyclic System

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical calculations for similar nitrogen-rich heterocyclic systems.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be invaluable for the identification and structural confirmation of newly synthesized compounds. For tetrazolo[1,5-b]pyridazine derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are of particular interest.

The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. These calculations can help in assigning the signals in experimental spectra and can be particularly useful for complex structures where spectral interpretation is challenging. For the parent compound, tetrazolo[1,5-b]pyridazine, experimental ¹⁵N NMR data, including chemical shifts and spin-spin coupling constants, are available and can serve as a benchmark for theoretical predictions. nih.gov

Similarly, the calculation of vibrational frequencies using DFT can aid in the interpretation of IR spectra. nih.gov By comparing the calculated vibrational modes with the experimental spectrum, a detailed assignment of the observed absorption bands can be achieved, providing a deeper understanding of the molecular structure and bonding.

Modeling Reaction Pathways and Mechanistic Interpretations

Computational methods are instrumental in unraveling the mechanisms of chemical reactions involving tetrazolo[1,5-b]pyridazine systems. By modeling reaction pathways and analyzing transition states, a comprehensive understanding of the factors that govern reactivity can be obtained.

Transition State Analysis in Tetrazolo(1,5-b)pyridazine Reactions

The study of reaction mechanisms heavily relies on the identification and characterization of transition states. Computational methods, particularly DFT, can be used to locate the transition state structures along a reaction coordinate and to calculate the associated activation energies. acs.org This information is crucial for determining the feasibility and rate of a chemical transformation.

For example, in the study of related tetrazine bioorthogonal reactions, transition-state geometries and activation free energies have been computed to understand the reactivity of different tetrazine derivatives. acs.org A similar approach can be applied to reactions involving tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, such as nucleophilic aromatic substitution or cycloaddition reactions. By analyzing the geometry and electronic structure of the transition state, key insights into the factors that stabilize or destabilize it can be gained, which in turn explains the observed reaction outcomes.

Application of Hard and Soft Acids and Bases (HSAB) Theory to Reactivity

The Hard and Soft Acids and Bases (HSAB) theory provides a conceptual framework for understanding and predicting the reactivity of chemical species. nih.gov This theory classifies reactants as either "hard" or "soft" based on their polarizability, with the general principle that hard acids prefer to react with hard bases, and soft acids with soft bases. nih.gov

In the context of computational chemistry, the concepts of hardness (η) and softness (S) can be quantified using DFT-derived parameters. Hardness is related to the HOMO-LUMO gap, while softness is its reciprocal. By calculating these parameters for tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- and potential reactants, predictions can be made about its reactivity profile. nih.gov

For instance, identifying the softest nucleophilic and electrophilic sites within the molecule can help in predicting the regioselectivity of its reactions. This approach has been successfully used to explain the interactions of various electrophiles with biological nucleophiles. nih.gov

Table 2: Illustrative HSAB Parameters for Reactivity Analysis

| Parameter | Definition | Significance |

| Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Softness (S) | 1 / η | Measure of polarizability |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

Note: I represents the ionization potential and A represents the electron affinity, which can be approximated by the energies of the HOMO and LUMO, respectively.

Advanced Computational Methods for Material Properties

Beyond the molecular level, computational methods are employed to predict the bulk properties of materials based on tetrazolo[1,5-b]pyridazine, 6,8-diphenyl-. This is particularly relevant in the field of materials science, where understanding properties like thermal stability and energy content is crucial.

Nitrogen-rich compounds, including derivatives of tetrazolo[1,5-b]pyridazine, are of interest as potential energetic materials. dtic.milresearchgate.net Computational methods play a vital role in the design and characterization of such materials by predicting their performance and safety characteristics. For instance, the solid-state heats of formation can be calculated, which are essential for determining the detonation velocity and pressure of an energetic material. dtic.mil

Furthermore, computational models can be used to investigate the thermal stability of these compounds by calculating bond dissociation energies and modeling decomposition pathways. The analysis of crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, using methods like Hirshfeld surface analysis, can provide insights into the sensitivity of energetic materials. dtic.mil

Prediction of Energetic Performance Parameters

As of the latest literature review, specific computational studies predicting the energetic performance parameters for Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- have not been reported. Research in this area has predominantly focused on other derivatives of the tetrazolo[1,5-b]pyridazine core, particularly those with nitro, amino, and azido (B1232118) functional groups, which are designed as energetic materials. researchgate.netsci-hub.seresearchgate.netacs.org Therefore, no data is currently available for the energetic performance parameters of the 6,8-diphenyl- derivative.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

There is currently no available research in the reviewed scientific literature that specifically details the electrostatic potential (ESP) surface analysis for the charge distribution of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-. While ESP analyses have been conducted on other compounds within the tetrazolo[1,5-b]pyridazine family to understand their reactivity and intermolecular interactions, similar computational modeling has not been published for the 6,8-diphenyl- variant. researchgate.net

Predicted Collision Cross Section (CCS) Values for Molecular Analysis

Predicted Collision Cross Section (CCS) values are important for the analytical characterization of molecules using ion mobility-mass spectrometry. These values are related to the size and shape of the ion in the gas phase. For Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, predicted CCS values have been calculated for various adducts using the CCSbase prediction tool. dtic.miluni.lu These predictions offer a theoretical basis for identifying this compound in experimental analyses.

The predicted CCS values for different ionic adducts of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- are presented in the table below. dtic.miluni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 274.10872 | 162.5 |

| [M+Na]⁺ | 296.09066 | 173.8 |

| [M-H]⁻ | 272.09416 | 167.2 |

| [M+NH₄]⁺ | 291.13526 | 174.0 |

| [M+K]⁺ | 312.06460 | 166.3 |

| [M+H-H₂O]⁺ | 256.09870 | 150.4 |

| [M+HCOO]⁻ | 318.09964 | 182.3 |

| [M+CH₃COO]⁻ | 332.11529 | 173.8 |

| [M+Na-2H]⁻ | 294.07611 | 171.1 |

| [M]⁺ | 273.10089 | 163.6 |

| [M]⁻ | 273.10199 | 163.6 |

Advanced Applications of Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl and Its Analogs in Materials Science

Development of High Energy Density Materials (HEDM)

The quest for new high energy density materials (HEDMs) that offer superior performance and enhanced safety profiles over traditional explosives has led researchers to explore nitrogen-rich heterocyclic compounds. The tetrazolo[1,5-b]pyridazine (B14759603) framework is a particularly promising building block due to its high heat of formation, significant nitrogen content, and the energetic nature of the fused tetrazole and pyridazine (B1198779) rings.

Nitrogen-Rich Tetrazolo(1,5-b)pyridazine Derivatives as Energetic Building Blocks

The tetrazolo[1,5-b]pyridazine core is an effective platform for designing powerful and stable energetic materials. By strategically introducing various energetic functional groups (e.g., nitro, azido (B1232118), amino) onto the pyridazine ring, researchers can fine-tune the energetic properties of the resulting compounds. These derivatives often exhibit a desirable combination of high detonation performance, good thermal stability, and acceptable sensitivity to external stimuli like impact and friction. mdpi.comacs.org

Several key derivatives have been synthesized and characterized, demonstrating the potential of this heterocyclic system. For instance, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (a compound referred to as 3at in some literature) and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (referred to as 6) have been developed through straightforward synthetic routes starting from commercially available reagents. mdpi.comiau.ir Compound 3at, with a nitrogen content of 63.66%, displays an excellent detonation performance that is superior to some commercial primary explosives. mdpi.comrsc.org Its high heat of formation is significantly boosted by the presence of the azido group. acs.org

Another derivative, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine, along with its alkali metal salts, has also been synthesized and investigated. These compounds show good thermal stability with decomposition temperatures exceeding 175 °C, high calculated energy levels, and low sensitivities, marking them as promising energetic materials. acs.org The synthesis of these complex molecules often begins with versatile precursors like 3,6-dichloropyridazine (B152260), which can be converted to a tetrazolo[1,5-b]pyridazine structure that allows for further functionalization. researchgate.net

The following table summarizes the energetic properties of several key tetrazolo[1,5-b]pyridazine derivatives, showcasing their performance as HEDMs.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Ref. |

| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | 1.82 | 8746 | 31.5 | 5 | 120 | mdpi.com |

| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | 1.80 | 8434 | 27.7 | >40 | >360 | acs.org |

| 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine (1) | 1.87 | 8870 | 33.0 | 18 | 180 | acs.org |

Relationship between Molecular Structure and Energetic Performance in Fused Pyridazine Systems

The energetic performance and safety characteristics of tetrazolo[1,5-b]pyridazine derivatives are intrinsically linked to their molecular structure. The arrangement of atoms and functional groups within the crystal lattice dictates key properties such as density, thermal stability, and sensitivity.

In these fused pyridazine systems, extensive intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal structure and reducing sensitivity. For example, the crystal structure of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine reveals a high percentage of hydrogen-bridge contacts (nearly 68%), which contributes to its remarkable insensitivity to impact and friction. acs.orgdtic.mil In contrast, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine has fewer hydrogen bonds, resulting in higher sensitivity. acs.org

The planarity of the fused ring system is another important factor. The atoms in these molecules are often coplanar, which contributes to a more stable molecular conformation. dtic.mil The introduction of different functional groups directly influences the energetic output. The azido (–N₃) group is known to significantly increase the heat of formation, leading to higher detonation performance. acs.org Nitro (–NO₂) groups also enhance energetic properties and density. The strategic placement of amino (–NH₂) groups can increase hydrogen bonding opportunities, thereby improving stability and reducing sensitivity. acs.org

Analysis of electrostatic potentials on the molecular surfaces of these compounds provides further insight into their sensitivity. A balanced distribution of positive and negative potentials is often associated with lower sensitivity to external stimuli. dtic.mil The interplay between the high-energy functional groups and the stabilizing influence of the fused heterocyclic core, governed by intermolecular forces, is the key to designing next-generation energetic materials with tailored properties. mdpi.comacs.org

Exploration in Optoelectronic and Electrical Materials

While the primary focus of research on tetrazolo[1,5-b]pyridazine systems has been on energetic materials, the unique electronic structure of this and related nitrogen-rich fused heterocycles suggests potential for applications in optoelectronics. The presence of multiple nitrogen atoms and the aromatic system create a framework with delocalized π-electrons, which is a prerequisite for interesting optical and electrical properties. However, specific research into the optoelectronic properties of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is limited. The following sections discuss the potential based on investigations of related heterocyclic systems.

Investigations of Optical Properties

Nitrogen-rich heterocyclic systems, including those related to pyridazines, are known to exhibit luminescence. mdpi.com The fluorescence in these molecules often originates from n→π* transitions. mdpi.com The absorption and emission wavelengths are highly dependent on the specific substituents attached to the heterocyclic core. mdpi.com In related fused systems like 1,2,3-triazolo[4,5-b]pyrazines, derivatives have been noted for their potential as fluorescent probes. mdpi.com

For the specific case of a 6,8-diphenyl substituted tetrazolo[1,5-b]pyridazine, the phenyl groups would act as chromophores that extend the π-conjugated system. This extension would be expected to shift the absorption and emission properties towards longer wavelengths compared to the unsubstituted parent heterocycle. The investigation of related heterocyclic compounds has shown that the separation of fluorophore moieties by a phenyl ring can lead to a bathochromic (red) shift of fluorescence. mdpi.com It is plausible that derivatives of tetrazolo[1,5-b]pyridazine could be designed to exhibit fluorescence, with the emission characteristics tunable by altering the substituents. However, detailed photophysical studies, including absorption/emission spectra and quantum yield measurements for 6,8-diphenyltetrazolo[1,5-b]pyridazine, are not widely reported in the current literature.

Studies on Electrical Properties and Conductivity

The electrical properties of materials based on the tetrazolo[1,5-b]pyridazine scaffold are largely unexplored. Generally, conjugated organic molecules can exhibit semiconductor properties, where the conductivity is dependent on molecular packing in the solid state and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For a molecule like Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-, the extended π-system across the fused rings and the phenyl substituents could potentially lead to charge carrier mobility. The nitrogen atoms in the rings can influence the electronic landscape, and the ability to form ordered stacks in the solid state would be crucial for any significant electrical conductivity. Research on other nitrogen-containing heterocyclic systems has shown that they can be used as building blocks for organic electronic materials. However, without experimental data such as conductivity measurements or theoretical calculations of the electronic band structure for this specific compound or its close analogs, its potential as an electrical material remains speculative.

Future Research Directions and Emerging Trends in Tetrazolo 1,5 B Pyridazine, 6,8 Diphenyl Chemistry

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of environmentally benign and efficient synthetic protocols is a paramount goal in modern chemistry. For derivatives of the tetrazole family, this involves moving away from hazardous reagents and optimizing reaction conditions for atom economy and energy efficiency. eurekaselect.combohrium.com

Future synthetic research concerning Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is expected to focus on:

Multicomponent Reactions (MCRs): MCRs offer a pathway to complex molecules in a single step, reducing waste and improving efficiency. eurekaselect.combohrium.com Designing an MCR strategy for the one-pot synthesis of the 6,8-diphenyl-tetrazolo[1,5-b]pyridazine core would be a significant advancement over traditional multi-step methods. beilstein-journals.org

Green Solvents: Research will likely explore replacing traditional dipolar aprotic solvents like DMF with greener alternatives, including water, ionic liquids, or deep eutectic solvents, to minimize environmental impact. jchr.org

Catalyst Innovation: The exploration of metal-free catalytic systems or highly recyclable nanocatalysts could provide more sustainable pathways for key synthetic steps, such as the initial formation of the pyridazine (B1198779) ring or the final cyclization to the tetrazole. bohrium.comjchr.org The conventional synthesis of 5-substituted-1H-tetrazoles often involves the reaction of an azide (B81097) ion with nitriles, a process that can be improved with greener catalytic methods. nih.gov

| Approach | Traditional Method | Sustainable Alternative | Key Advantages |

| Reaction Design | Multi-step synthesis | One-pot Multicomponent Reaction (MCR) | Reduced waste, time, and energy consumption. eurekaselect.combohrium.com |

| Solvent Use | Dipolar aprotic solvents (e.g., DMF) | Water, ionic liquids, solvent-free conditions | Lower environmental toxicity and easier disposal. benthamdirect.com |

| Catalysis | Stoichiometric strong Lewis acids | Recyclable nanocatalysts, metal-free catalysts | Reduced metal contamination, catalyst reusability. bohrium.comjchr.org |

| Energy Input | Conventional heating (reflux) | Microwave, ultrasound, or electrolysis | Faster reaction times and lower energy usage. eurekaselect.combohrium.com |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is crucial for its development in any application. While standard techniques like 1H and 13C NMR provide basic structural confirmation, advanced methods can offer deeper insights. mdpi.com

Emerging trends in characterization include:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is the definitive method for confirming molecular geometry, bond lengths, and angles. For the 6,8-diphenyl derivative, this would reveal the planarity of the fused ring system and the orientation of the phenyl substituents, which critically influences intermolecular interactions like π–π stacking. acs.orgdtic.mil

Advanced NMR Spectroscopy: Techniques such as 15N NMR could provide direct information about the electronic environment of the nitrogen-rich heterocyclic core, which is difficult to probe with other methods. nih.gov Two-dimensional NMR experiments (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

Hirshfeld Surface Analysis: Derived from X-ray diffraction data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. acs.orgdtic.mil This would be particularly valuable for understanding how the diphenyl substituents direct the solid-state packing and influence material properties.

| Technique | Information Gained | Relevance to Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. dtic.mil | Confirms the geometry and reveals intermolecular forces (e.g., π–π stacking) crucial for material properties. acs.org |

| 15N NMR Spectroscopy | Direct probe of the electronic environment of nitrogen atoms. nih.gov | Elucidates the electronic nature of the tetrazole and pyridazine rings. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. acs.org | Provides detailed insight into the forces governing the solid-state architecture. |

| Mass Spectrometry (High-Resolution) | Exact molecular weight and fragmentation patterns. jchr.org | Confirms elemental composition and aids in structural elucidation. |

Integration of Computational Chemistry in Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. nih.govacs.org Applying these methods to Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- can accelerate the discovery of new functionalities.

Future computational studies could focus on:

Predicting Electronic Properties: DFT calculations can determine the HOMO-LUMO energy gap, electrostatic potential surfaces, and charge distribution. dtic.milnih.gov This information is vital for predicting the compound's reactivity, stability, and potential as an electronic material. nih.gov

Modeling Spectroscopic Data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra, ensuring correct structural assignment.

Designing Novel Derivatives: By computationally screening various substituents on the phenyl rings, researchers can predict how modifications would tune the compound's electronic and physical properties. This predictive power allows for the rational design of new molecules with targeted characteristics before undertaking extensive synthetic work. researchgate.net

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Electronic structure (HOMO-LUMO gap), heat of formation, molecular geometry. nih.gov | Predicts stability, reactivity, and potential for electronic applications. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicts optical properties for applications in dyes or sensors. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Analyzes intramolecular and intermolecular forces, such as hydrogen bonds and π–π stacking. |

| Molecular Dynamics (MD) Simulation | Bulk material properties, conformational analysis | Simulates the behavior of the material in different environments or states. |

Interdisciplinary Research with Materials Science and Advanced Functional Materials

The unique structural and electronic features of the tetrazolo[1,5-b]pyridazine (B14759603) core suggest significant potential for interdisciplinary applications, particularly in materials science. nih.govlifechemicals.com The presence of bulky, aromatic phenyl groups at the 6 and 8 positions distinguishes this compound from many other derivatives that have been studied primarily as energetic materials. acs.orgresearchgate.net

Emerging research directions include:

Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. lifechemicals.com Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- could serve as a novel organic linker for constructing functional MOFs for applications such as gas storage or catalysis. lifechemicals.com The phenyl groups could act as struts, influencing the pore size and dimensionality of the resulting framework.

Organic Electronics: The extended π-conjugated system across the fused heterocyclic core and the two phenyl rings suggests potential for use in organic electronics. Research could investigate its properties as a semiconductor, an emitter in organic light-emitting diodes (OLEDs), or as a component in sensor arrays.

Energetic Materials: While many tetrazolo[1,5-b]pyridazines are explored for their high nitrogen content and energetic properties, the addition of two phenyl groups significantly increases the carbon content. acs.orgdtic.mil Future research could investigate how this substitution modulates the energetic performance and sensitivity, potentially leading to new types of melt-castable explosives or propellants with tailored properties. researchgate.net

Q & A

Q. What are the standard synthetic methodologies for preparing 6,8-diphenyltetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer : The synthesis typically involves cycloaddition or substitution reactions. A key approach is the reaction of 3,6-diazidopyridazine (tautomerizing to tetrazolo[1,5-b]pyridazine) with phosphonyl carbanion reagents like methyl diethyl phosphonoacetate under sodium ethanolate at 80°C, yielding β-enaminobisphosphonate derivatives (78% yield) . For 6,8-diphenyl derivatives, nucleophilic aromatic substitution with phenyl Grignard reagents or Suzuki-Miyaura coupling may be employed. Critical steps include:

-

Purification : Recrystallization from ethanol or dimethylformamide (DMF) .

-

Key Reagents : Sodium azide for azide introduction , and polyphosphoric acid for fused-ring isomerization .

- Data Table :

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | NaN₃, DMF, 100°C | 6-Azidotetrazolo[1,5-b]pyridazine | 80% | |

| 6-Azido derivative | Methyl diethyl phosphonoacetate, NaOEt | β-Enaminobisphosphonate | 78% |

Q. How are structural and electronic properties of 6,8-diphenyltetrazolo[1,5-b]pyridazine characterized experimentally?

- Methodological Answer :

- Spectroscopy :

- IR : Identify functional groups (e.g., C=O at 1727 cm⁻¹, NH at 3425 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, aromatic protons near substituents show downfield shifts .

- Elemental Analysis : Validate purity (e.g., C: 43.37%, H: 4.45%, N: 39.34% for C₉H₁₁N₇O₂) .

- X-ray Diffraction : Resolve tautomeric forms (azido vs. tetrazolo) .

Q. How does tautomerism impact the reactivity of tetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer : The azido (1a) and tetrazolo (1b) tautomers coexist, but the tetrazolo form dominates under basic conditions (e.g., sodium ethanolate) . Tautomer stability affects regioselectivity in cycloadditions:

- Control Methods : Use polar aprotic solvents (DMF) and elevated temperatures to favor the tetrazolo form .

- Detection : ¹⁵N NMR or IR to monitor tautomeric ratios .

Advanced Research Questions

Q. How can computational tools like Multiwfn optimize the design of tetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer : Multiwfn analyzes wavefunctions to predict electronic properties:

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites for functionalization .

- Electron Localization Function (ELF) : Assess aromaticity and charge distribution in the tetrazolo ring .

Example: DFT calculations (B3LYP/6-311+G*) model HOMO-LUMO gaps to correlate with bioactivity .

Q. What structure-activity relationships (SAR) govern the anti-inflammatory and anticonvulsant activity of 6,8-diphenyl derivatives?

- Methodological Answer :

-

Phosphonate Groups : Enhance COX-1/COX-2 inhibition (e.g., IC₅₀ = 3 µM for IκBα ubiquitination) .

-

Halogen Substituents : 6-Phenyl-Cl derivatives show potent anticonvulsant activity in maximal electroshock tests .

-

Sulfinyl Groups : 6-(Phenylsulfinyl) derivatives (e.g., Ro 106-9920) inhibit TNF-α/IL-6 (IC₅₀ = ~700 nM) .

- Data Table :

| Substituent (Position) | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| SOPh (6) | NF-κB inhibition | 3 µM | |

| Cl (6-Ph) | Anticonvulsant (MES test) | 15 mg/kg (ED₅₀) | |

| PO(OEt)₂ (8) | COX-1/COX-2 inhibition | Not reported |

Q. Can tetrazolo[1,5-b]pyridazine derivatives serve as nitrogen-rich precursors for energetic materials?

Q. How does valence isomerization affect the stability of tetrazolo[1,5-b]pyridazine under synthetic conditions?

Q. What mechanistic insights explain the NF-κB inhibitory activity of 6,8-diphenyltetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer : Ro 106-9920 inhibits IκBα ubiquitination, blocking NF-κB nuclear translocation. Key assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.